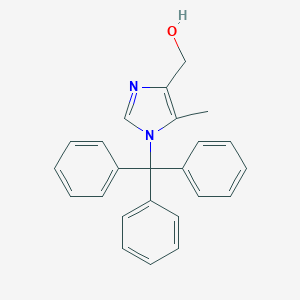

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol

概要

説明

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound with the molecular formula C24H22N2O and a molecular weight of 354.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The trityl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imidazole ring could lead to a saturated heterocycle.

科学的研究の応用

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Imidazole derivatives are known to interact with various biological targets, making them useful in biochemical studies.

Industry: Used in the development of materials with specific properties, such as catalysts and dyes.

作用機序

The mechanism of action of (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The trityl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

類似化合物との比較

Similar Compounds

(5-Methyl-1H-imidazol-4-yl)methanol: Lacks the trityl group, which may affect its solubility and biological activity.

4-Methylimidazole: A simpler imidazole derivative with different chemical properties.

Uniqueness

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry .

生物活性

(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 354.45 g/mol. The compound features a trityl group that enhances its chemical reactivity and influences its biological interactions. The imidazole ring is known for its ability to coordinate with metal ions, which can affect various biochemical pathways .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with biological targets such as enzymes and receptors. The hydroxyl group in the compound can participate in hydrogen bonding, while the imidazole ring may facilitate coordination with metal ions, enhancing its pharmacological profile.

Key Mechanisms:

- Coordination with Metal Ions: The imidazole nitrogen atoms can bind to metal ions, influencing enzyme activity and signaling pathways.

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially modulating their activity .

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit various biological activities:

Anticancer Activity

Studies have shown that compounds containing imidazole rings can possess antiproliferative properties. For instance, related imidazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often induce G2/M phase cell cycle arrest and apoptosis in cancer cells .

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| 1-(Diarylmethyl)-1H-triazoles | MCF-7 | 52 | Tubulin disruption |

| 4-Methylimidazole | MDA-MB-231 | 74 | Microtubule destabilization |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the trityl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including this compound. For example, a study highlighted the compound's potential as an antiproliferative agent against specific cancer cell lines, emphasizing its role in disrupting microtubule dynamics .

Stability Studies

Stability assessments conducted at varying pH levels indicated that this compound maintains significant stability under physiological conditions. This stability is crucial for ensuring bioavailability and therapeutic efficacy .

特性

IUPAC Name |

(5-methyl-1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSNQZVXFMLQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468352 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106147-84-6 | |

| Record name | (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。